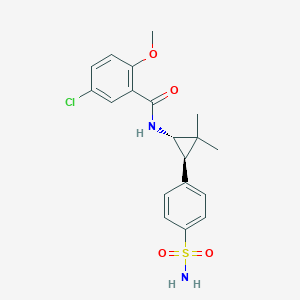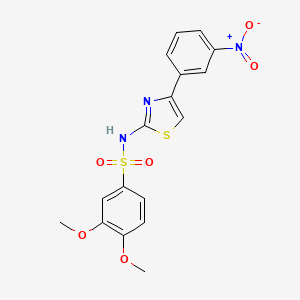
Sanggenon C
Vue d'ensemble
Description
Sanggenone C is a natural product found in Morus mongolica and Morus alba . It is a flavonoid with diverse biological activities .
Molecular Structure Analysis
The molecular formula of Sanggenone C is C40H36O12 . The IUPAC name is 2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-1benzofuro[3,2-b]chromen-11-one .Chemical Reactions Analysis
Sanggenone C has been found to inhibit certain reactions. For instance, it inhibits the reaction where oxygen deficiency results in decreased expression of BCL2 protein . It also inhibits the reaction where oxygen deficiency results in increased cleavage of CASP3 protein .Physical And Chemical Properties Analysis
Sanggenone C has a molecular weight of 708.7 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 12 . Its topological polar surface area is 214 Ų .Applications De Recherche Scientifique
Activité Antioxydante
Sanggenon C présente des propriétés antioxydantes significatives. Il a été démontré qu’il protège les cellules souches mésenchymateuses du stress oxydatif en suivant plusieurs voies, telles que le transfert d’électrons et les réactions de liaison au fer (Fe^2+) . Ces capacités antioxydantes sont essentielles pour réduire les dommages oxydatifs dans les cellules, ce qui constitue une voie courante pour diverses maladies chroniques.
Neuroprotection
Des études ont démontré que this compound peut améliorer les lésions d’ischémie-reperfusion cérébrale en inhibant l’inflammation et le stress oxydatif par la régulation de la signalisation RhoA-ROCK . Cet effet neuroprotecteur suggère que this compound pourrait être un agent thérapeutique potentiel pour les accidents vasculaires cérébraux et d’autres maladies neurodégénératives.
Protection Cardiovasculaire
Il a été constaté que this compound protège contre les lésions d’hypoxie des cardiomyocytes en augmentant l’autophagie . Il réduit les niveaux d’expression des cytokines pro-inflammatoires et la production d’espèces réactives de l’oxygène, améliorant le niveau d’activation de la protéine kinase activée par l’AMP (AMPK) et supprimant la phosphorylation de la cible mécanistique de la rapamycine (mTOR).
Activité Antidiabétique
Dans le contexte du traitement du diabète, this compound s’est avéré prometteur pour atténuer la résistance à l’insuline dans les cellules HepG2. Il améliore l’absorption du glucose et réduit l’accumulation des lipides, suggérant une stratégie potentielle pour surmonter la résistance à l’insuline par l’activation de la voie AMPK .
Activité Antimicrobienne
This compound possède des propriétés antimicrobiennes, y compris des activités contre les bactéries et les virus. Cela en fait un composé précieux pour la recherche en développement de nouveaux agents antimicrobiens .
Inhibition Enzymatiques
Le composé aurait inhibé divers enzymes, notamment la synthase d’oxyde nitrique inductible (iNOS) et la calcineurine/NFAT2, qui sont impliquées dans les voies inflammatoires et de réponse au stress. En inhibant ces enzymes, this compound peut exercer des effets anti-inflammatoires et potentiellement protéger contre des affections telles que l’hypertrophie cardiaque et la fibrose .
Mécanisme D'action
Sanggenon C, also known as Sanggenone C, is a natural flavonoid extracted from Cortex Mori (Sang Bai Pi). It has been reported to possess anti-inflammatory and antioxidant properties .
Target of Action
this compound primarily targets the RhoA-ROCK signaling pathway , the calcineurin/NFAT2 pathway , and the ERK signaling pathway . These pathways play crucial roles in inflammation, oxidative stress, and apoptosis.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It downregulates the expression of RhoA/ROCK signaling-related proteins , suppresses the calcineurin/NFAT2 pathway , and blocks the ERK signaling pathway . These interactions result in a reduction of inflammation, oxidative stress, and cell apoptosis.
Biochemical Pathways
The RhoA-ROCK, calcineurin/NFAT2, and ERK signaling pathways are the primary biochemical pathways affected by this compound. By inhibiting these pathways, this compound reduces inflammation and oxidative stress, and induces apoptosis .
Pharmacokinetics
It is known that this compound is administered intragastrically in animal models
Result of Action
this compound’s action results in significant amelioration of neurologic impairment, brain edema, and cerebral infarction post middle cerebral artery occlusion-reperfusion in rats . It also inhibits the formation and function of osteoclasts . Furthermore, it has been found to inhibit TNF-alpha and IL-1beta induced adhesion of polymorphonuclear leukocyte to human synovial cells .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia . In hypoxic conditions, this compound has been reported to possess anti-inflammatory and antioxidant properties . .
Safety and Hazards
When handling Sanggenone C, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Sanggenone C has shown promise in various areas of research. For instance, it has been found to suppress the growth of tumor xenografts in nude mice without obvious side effects to the vital organs of animals . This suggests that Sanggenone C could be a novel therapeutic strategy for gastric cancer treatment .
Propriétés
IUPAC Name |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHJOZXBVWLLM-QAHMVTMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230468 | |
| Record name | Sanggenone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80651-76-9 | |
| Record name | Sanggenone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanggenone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



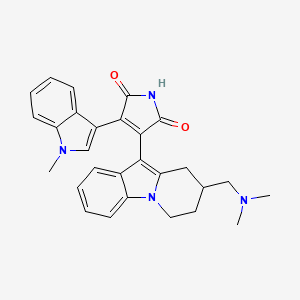
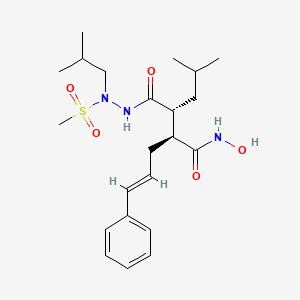

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
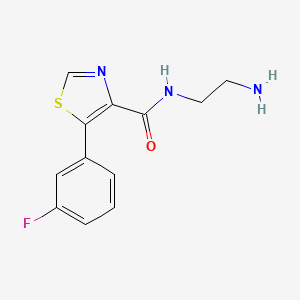
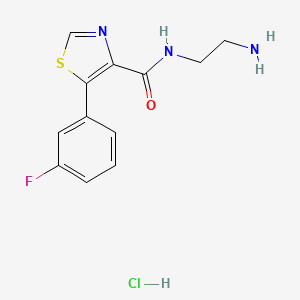
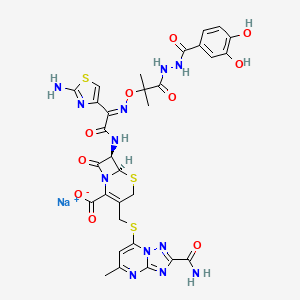

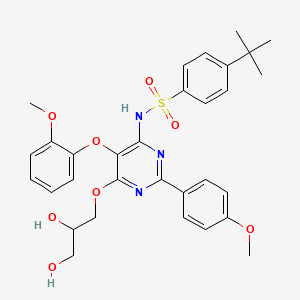
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)
![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)
